molecular formula C12H16O2 B3130873 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol CAS No. 34593-47-0

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol

Cat. No.: B3130873
CAS No.: 34593-47-0
M. Wt: 192.25 g/mol
InChI Key: ZUQPPOJQDWBDPS-UHFFFAOYSA-N
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Description

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . It is also known by its systematic name, this compound. This compound is characterized by the presence of a benzenemethanol core substituted with a 3-methyl-2-buten-1-yl group through an ether linkage.

Preparation Methods

The synthesis of 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol can be achieved through various synthetic routes. One common method involves the reaction of benzenemethanol with 3-methyl-2-buten-1-ol in the presence of an acid catalyst to form the ether linkage . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups using reagents like sodium hydroxide or hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce primary alcohols .

Scientific Research Applications

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a bioactive compound in pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol can be compared with other similar compounds, such as:

    4-[(3-Methyl-2-buten-1-yl)oxy]benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group. It is used in the synthesis of fragrances and flavors.

    4-[(3-Methyl-2-buten-1-yl)oxy]benzoic acid: This compound has a carboxylic acid group and is used in the production of pharmaceuticals and specialty chemicals.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[4-(3-methylbut-2-enoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQPPOJQDWBDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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